The Unseen Player: A Technical Guide to the Biological Significance of 13,16,19-Docosatrienoic Acid in Mammalian Tissues
The Unseen Player: A Technical Guide to the Biological Significance of 13,16,19-Docosatrienoic Acid in Mammalian Tissues
Abstract
This technical guide provides an in-depth exploration of 13,16,19-docosatrienoic acid (DTA), an omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA) of emerging scientific interest. While often overshadowed by its more famous counterpart, docosahexaenoic acid (DHA), recent research has begun to illuminate the unique biological significance of DTA in mammalian tissues. This document synthesizes the current understanding of DTA's biosynthesis, metabolism, and its multifaceted roles in inflammation, cancer, neuroprotection, and skin health. Designed for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of DTA's therapeutic potential and provides detailed methodologies for its accurate quantification in biological matrices, thereby empowering further investigation into this promising bioactive lipid.
Introduction: Beyond DHA - The Rise of Novel Omega-3 Fatty Acids
The biological activities of omega-3 polyunsaturated fatty acids are a cornerstone of lipid research, with extensive investigation into the physiological benefits of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, the diverse landscape of omega-3 VLCPUFAs extends beyond these two prominent molecules. 13,16,19-docosatrienoic acid (DTA), a 22-carbon fatty acid with three double bonds, is progressively being recognized for its distinct and potent biological effects.[1] As a structural isomer of other docosatrienoic acids, the specific positioning of its double bonds at the 13th, 16th, and 19th carbons imparts unique biochemical properties that are the focus of this guide.[2]
This document will navigate the scientific landscape of DTA, from its endogenous synthesis and metabolic fate to its functional implications in various mammalian tissues. We will delve into its emerging roles as an anti-inflammatory and anti-neoplastic agent, its potential as a neuroprotective molecule, and its contribution to skin barrier function. A significant portion of this guide is dedicated to providing robust, field-proven experimental protocols for the precise analysis of DTA, a critical component for any researcher entering this exciting field.
Biosynthesis and Metabolism: A Shared Pathway with a Unique Outcome
The endogenous production of DTA in mammalian tissues is intricately linked to the established metabolic pathway of omega-3 fatty acids, originating from the essential fatty acid, alpha-linolenic acid (ALA; 18:3n-3). The synthesis involves a series of elongation and desaturation steps primarily occurring in the endoplasmic reticulum.[3]
The key enzymes involved in this pathway include:
-
Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the sequential addition of two-carbon units to the fatty acid chain.
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the acyl chain.
The biosynthesis of DTA can be conceptualized through the following sequence of events:
-
Elongation of ALA: Alpha-linolenic acid is first elongated to eicosatrienoic acid (20:3n-3).
-
Further Elongation: Eicosatrienoic acid is then further elongated to docosatrienoic acid (22:3n-3), specifically the 13,16,19 isomer.[3]
It is noteworthy that this pathway shares intermediates with the synthesis of other significant omega-3 fatty acids, including DHA. The regulation of these enzymes and the flux through the pathway ultimately determine the relative abundance of DTA and other VLCPUFAs in different tissues.
Metabolic Fate and the Role of Peroxisomes
Once synthesized, DTA, like other VLCPUFAs, can be incorporated into the phospholipids of cell membranes, contributing to their fluidity and signaling properties. A crucial aspect of VLCPUFA metabolism is the role of peroxisomal β-oxidation. While mitochondria are the primary site of β-oxidation for most fatty acids, very long-chain fatty acids require initial chain shortening in peroxisomes.[4] This process is critical for the final steps of DHA synthesis from its C24 precursor and is likely involved in the turnover and metabolism of DTA as well.[5] The regulation of peroxisomal β-oxidation, therefore, represents a key control point in maintaining the homeostasis of DTA and other VLCPUFAs in mammalian tissues.
Figure 1: Biosynthesis pathway of 13,16,19-docosatrienoic acid (DTA).
Biological Significance in Mammalian Tissues
Emerging evidence highlights the diverse and potent biological activities of DTA across various physiological and pathological contexts.
Anti-inflammatory and Anti-tumorigenic Properties
Chronic inflammation is a well-established driver of numerous diseases, including cancer. DTA has demonstrated significant anti-inflammatory and anti-tumor effects, in some cases surpassing those of DHA.[6]
-
Reduction of Pro-inflammatory Cytokines: In vitro studies have shown that DTA can effectively lower the protein expression levels of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in human macrophages.[6] This suggests a direct modulatory effect on inflammatory signaling pathways.
-
Inhibition of Leukotriene B4 Binding: DTA has been shown to inhibit the binding of leukotriene B4 (LTB4), a potent lipid mediator of inflammation, to its receptor on neutrophils.[7]
-
Anti-tumor Activity: DTA has exhibited notable anti-tumor effects against human breast cancer cell lines, with some studies indicating comparable or even superior pro-apoptotic and antioxidant effects compared to DHA.[6]
-
Inhibition of DNA Polymerases and Topoisomerases: DTA has been found to dose-dependently inhibit the activity of mammalian DNA polymerases and human topoisomerases I and II, enzymes critical for cancer cell proliferation.[7]
The anti-inflammatory actions of DTA are likely mediated through its influence on key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor (PPAR) pathways, which are known to be modulated by other omega-3 fatty acids.[8][9]
Figure 2: Key anti-inflammatory and anti-tumor mechanisms of DTA.
Neuroprotection and Neurological Health
The brain is highly enriched in polyunsaturated fatty acids, which are critical for neuronal structure and function. While DHA's role in neuroprotection is well-documented, emerging evidence suggests that other VLCPUFAs, including DTA and its close relatives, may also contribute to brain health.
Increased levels of a related compound, cis-13,16-docosadienoic acid, have been observed in the brains of individuals with late-stage Alzheimer's disease, suggesting a potential compensatory anti-inflammatory mechanism.[7] This fatty acid has been shown to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory prostaglandins in the brain.[7] Given the structural similarity, it is plausible that DTA exerts similar neuroprotective effects through the modulation of COX activity and the subsequent reduction of neuroinflammation, a hallmark of many neurodegenerative diseases.
Skin Health and Barrier Function
The skin serves as a critical barrier against environmental insults, and its integrity is highly dependent on its lipid composition. Fatty acids are essential components of the skin's lipid barrier, contributing to its hydration, suppleness, and protective functions.[10]
-
Maintaining Skin Barrier Integrity: DTA, with its long and flexible carbon chain, can be incorporated into the lipid matrix of the stratum corneum, potentially enhancing membrane fluidity and contributing to the maintenance of the skin's barrier function.[10]
-
Anti-aging and Moisturizing Properties: Fatty acids play a key role in maintaining skin elasticity and smoothness, attributes associated with youthful and healthy skin.[10]
-
Anti-melanogenic Effects: Recent studies have indicated that DTA can inhibit melanogenesis by reducing melanin content and intracellular tyrosinase activity in melanoma cells. This effect appears to be mediated by the downregulation of key melanogenic genes through the inhibition of microphthalmia-associated transcription factor (MITF) translocation to the nucleus.[10] These findings suggest a potential application for DTA in the cosmetic and dermatological fields for treating hyperpigmentation disorders.
Experimental Protocols for the Analysis of 13,16,19-Docosatrienoic Acid
Accurate and reproducible quantification of DTA in mammalian tissues is paramount for advancing our understanding of its biological roles. The following sections provide detailed, step-by-step methodologies for the extraction and analysis of DTA.
Lipid Extraction from Mammalian Tissues (Modified Folch Method)
This protocol is a robust and widely used method for the extraction of total lipids from biological samples, including brain and other tissues.[2][11]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Glass homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Tissue Homogenization: Weigh approximately 1 gram of fresh or frozen tissue and homogenize it in 20 mL of a chloroform:methanol (2:1, v/v) mixture using a glass homogenizer. This results in a final volume 20 times the tissue weight.[2]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker to ensure thorough lipid extraction.[2]
-
Phase Separation: Centrifuge the homogenate at a low speed (e.g., 2000 rpm) for 10 minutes to pellet the solid debris. Carefully collect the supernatant.
-
Washing: Add 0.2 volumes (4 mL for a 20 mL extract) of 0.9% NaCl solution to the supernatant. Vortex the mixture for 30 seconds and centrifuge again to separate the phases.[2]
-
Collection of the Lipid Phase: The lower phase, which is rich in chloroform and contains the lipids, should be carefully collected using a Pasteur pipette. The upper aqueous phase can be discarded or saved for the analysis of polar metabolites.
-
Drying and Storage: Dry the collected chloroform phase under a stream of nitrogen or using a rotary evaporator. The dried lipid extract can be reconstituted in a known volume of chloroform:methanol (2:1) and stored at -20°C under a nitrogen atmosphere until analysis.
Figure 3: Experimental workflow for lipid extraction from mammalian tissues.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DTA
GC-MS is the gold standard for the quantitative analysis of fatty acids. The method involves the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[12]
Materials:
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a deuterated analog of DTA or a C17:0 fatty acid)
-
GC-MS system equipped with a capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-23)
Procedure:
-
Derivatization to FAMEs: To a known aliquot of the lipid extract, add a known amount of the internal standard. Evaporate the solvent under a stream of nitrogen. Add 1 mL of 14% BF3 in methanol and heat at 100°C for 30 minutes in a sealed vial.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex the mixture and centrifuge to separate the phases.
-
Sample Preparation for GC-MS: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. The separation of FAMEs is achieved based on their boiling points and polarity. The mass spectrometer is used for the identification and quantification of the individual FAMEs.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | BPX70 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Data Analysis:
The identification of the DTA methyl ester is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by comparing the peak area of the DTA methyl ester to the peak area of the internal standard.
Future Directions and Therapeutic Potential
The study of 13,16,19-docosatrienoic acid is a rapidly evolving field with significant therapeutic potential. Future research should focus on several key areas:
-
Elucidation of Molecular Mechanisms: While initial studies have highlighted the anti-inflammatory and anti-tumor effects of DTA, a deeper understanding of the specific signaling pathways it modulates is required. Comparative studies with DHA will be crucial to delineate their unique and overlapping mechanisms of action.
-
In Vivo Efficacy Studies: The promising in vitro findings need to be validated in preclinical animal models of inflammatory diseases, cancer, and neurodegenerative disorders.
-
Pharmacokinetic and Bioavailability Studies: For DTA to be considered as a therapeutic agent, its absorption, distribution, metabolism, and excretion (ADME) properties need to be thoroughly investigated.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of DTA supplementation in human health and disease.[13][14][15]
Conclusion
13,16,19-Docosatrienoic acid is emerging from the shadows of its more well-known omega-3 counterparts as a potent bioactive lipid with significant biological relevance in mammalian tissues. Its distinct anti-inflammatory, anti-tumor, neuroprotective, and skin-health-promoting properties underscore its potential as a novel therapeutic agent and a valuable nutraceutical. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify DTA and further unravel its complex roles in health and disease. As research in this area continues to expand, DTA is poised to become a key player in our understanding of the intricate and powerful world of omega-3 fatty acids.
References
-
Chen, Y., Qiu, X., & Yang, J. (2021). Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA). Nutrients, 13(9), 1697–1707. [Link]
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509. [Link]
-
PubChem. 13,16,19-Docosatrienoic acid. [Link]
-
Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
Kim, H. Y. (2016). Anti-inflammatory effects of docosahexaenoic acid: Implications for its cancer chemopreventive potential. Seminars in cancer biology, 40-41, 13–21. [Link]
-
FooDB. (all-Z)-13,16,19-Docosatrienoic acid. [Link]
-
Yoon, B., Lee, S., & Kim, J. (2024). Docosatrienoic Acid Inhibits Melanogenesis Partly through Suppressing the Intracellular MITF/Tyrosinase Axis. International journal of molecular sciences, 25(18), 10073. [Link]
-
PubChem. (13Z,16Z,19Z)-docosatrienoic acid. [Link]
-
Calder, P. C. (2012). Omega-3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology?. British journal of clinical pharmacology, 75(3), 645–662. [Link]
-
Exposome-Explorer. 13Z,16Z,19Z-Docosatrienoic acid (cis-22:3n-3). [Link]
-
Smith, W. L., Urade, Y., & Jakobsson, P. J. (2011). Cyclooxygenases: structural and functional insights. The Journal of biological chemistry, 286(38), 32787–32792. [Link]
-
Dyall, S. C. (2015). Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA. Frontiers in aging neuroscience, 7, 52. [Link]
-
Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a diverse landscape of lipid species in human plasma. The Journal of lipid research, 51(11), 3299–3305. [Link]
-
Singh, I., & Pujol, A. (2010). Peroxisomal-disorders: a story of a missing lipid. Journal of neurochemistry, 115(5), 1099–1107. [Link]
-
Breil, C., Aserin, A., & Garti, N. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7667. [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]
-
Chapkin, R. S., Kim, W., Lupton, J. R., & McMurray, D. N. (2009). Mechanisms by which docosahexaenoic acid and related fatty acids reduce colon cancer risk and inflammatory disorders of the intestine. Chemico-biological interactions, 179(1), 147–151. [Link]
-
Al-Botros, G., Al-Mansoori, A., Al-Jasmi, F., & Al-Amoodi, M. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999. [Link]
-
Chen, Y., Qiu, X., & Yang, J. (2020). Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA). Nutrition and cancer, 73(9), 1697–1707. [Link]
-
Tallima, H., & El Ridi, R. (2018). The role of fatty acids in the pathology of neurodegenerative diseases. Journal of the neurological sciences, 386, 51–60. [Link]
-
Anez, E., & Siegel, G. J. (1999). Analysis of Brain Lipids. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
ResearchGate. Preparation of lipid extracts from brain tissue. [Link]
-
Grimm, M. O., Mett, J., Stahlmann, C. P., Haupenthal, V. J., Zimmer, V. C., Hartmann, T., & Lammert, F. (2016). Wide-ranging alterations in the brain fatty acid complement of subjects with late Alzheimer's disease as detected by GC-MS. Journal of Alzheimer's disease : JAD, 54(4), 1403–1413. [Link]
-
Calder, P. C. (2012). Omega-3 polyunsaturated fatty acids and inflammatory processes. British journal of nutrition, 107 Suppl 2, S172–S178. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2009). Cyclooxygenases: structural and functional insights. Journal of lipid research, 50 Suppl(Suppl), S29–S34. [Link]
-
Gonzalez, F. J. (2012). The role of NF-κB in PPARα-mediated hepatocarcinogenesis. PPAR research, 2012, 197893. [Link]
-
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 33(5), 469–477. [Link]
-
Thormann, K. M., & Mees, C. M. (2019). The skin barrier: an extraordinary interface with an exceptional lipid organization. The Journal of investigative dermatology, 139(7), 1430–1436. [Link]
-
Graphviz. dot. [Link]
-
Siscovick, D. S., Barringer, T. A., Fretts, A. M., Wu, J. H., Lichtenstein, A. H., Costello, R. B., ... & Mozaffarian, D. (2017). Omega-3 Polyunsaturated Fatty Acid (Fish Oil) Supplementation and the Prevention of Clinical Cardiovascular Disease: A Science Advisory From the American Heart Association. Circulation, 135(15), e867–e884. [Link]
-
Gonzalez, F. J. (2012). The Role of NF-κB in PPARα-Mediated Hepatocarcinogenesis. PPAR research, 2012, 197893. [Link]
-
Allaire, J., Harris, W. S., & Couture, P. (2017). The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials. Frontiers in nutrition, 4, 68. [Link]
-
van Smeden, J., & Bouwstra, J. A. (2016). The skin barrier: an extraordinary interface with an exceptional lipid organization. Journal of lipid research, 57(5), 759–770. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Murahari, M., & Singh, S. K. (2019). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules (Basel, Switzerland), 24(18), 3277. [Link]
-
Gleason, P. M., & Hamper, B. C. (2016). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Works. [Link]
-
Hewavitharana, G. G., Perera, D. N., & Navaratne, S. B. (2020). Steps of fatty acid profile analysis method for GC-MS. MethodsX, 7, 101052. [Link]
-
Mozaffarian, D. (2018). Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids. The American journal of cardiology, 122(4), 543–545. [Link]
-
Papakonstantinou, E., Roth, M., & Karakiulakis, G. (2022). Supporting Skin Structure and Its Barrier Functions with Evidence-Based Skin Care Ingredients. Journal of Cosmetics, Dermatological Sciences and Applications, 12(3), 117-151. [Link]
-
Grygiel-Górniak, B. (2014). The Role of PPAR Alpha in the Modulation of Innate Immunity. Mediators of inflammation, 2014, 895357. [Link]
-
Innes, J. K., & Calder, P. C. (2018). The Differential Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on Cardiometabolic Risk Factors: A Systematic Review. International journal of molecular sciences, 19(2), 532. [Link]
-
Scribd. COX-1 and COX-2 Docking Study. [Link]
-
Wang, Y., Wu, X., & Li, Y. (2014). Roles of PPARγ/NF-κB Signaling Pathway in the Pathogenesis of Intrahepatic Cholestasis of Pregnancy. PloS one, 9(1), e87346. [Link]
-
Stack Overflow. Graphviz: How to go from .dot to a graph?. [Link]
-
Sprecher, H. (1996). Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid. The Journal of biological chemistry, 271(27), 16019–16024. [Link]
-
Chen, Y., Qiu, X., & Yang, J. (2023). Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata. Plant biotechnology journal, 21(1), 133–146. [Link]
-
Toolify.ai. Learn to Generate Diagrams with Graphviz and dot. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 3. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. N-3 PUFA Supplementation Triggers PPAR-α Activation and PPAR-α/NF-κB Interaction: Anti-Inflammatory Implications in Liver Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]
- 10. Docosatrienoic Acid Inhibits Melanogenesis Partly through Suppressing the Intracellular MITF/Tyrosinase Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Omega-3 long-chain polyunsaturated fatty acids supplementation on inflammatory biomakers: a systematic review of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
